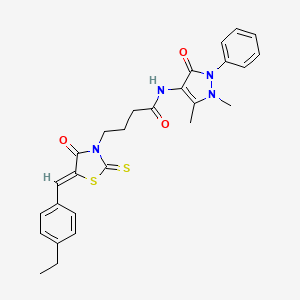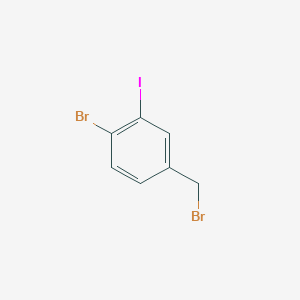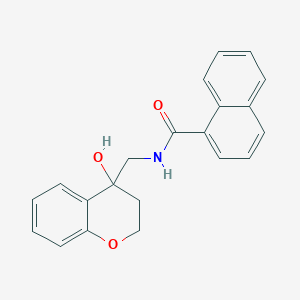
2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate” is a chemical compound that shares structural similarity with substances found on the SIN List . It is likely to share the hazardous properties of these substances . This compound is used in various applications and is available for purchase from chemical suppliers.
Molecular Structure Analysis
The molecular formula of “this compound” is C15H11Br3O4 . Its average mass is 494.957 Da and its monoisotopic mass is 491.820709 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm³, a boiling point of 525.5±50.0 °C at 760 mmHg, and a flash point of 271.6±30.1 °C . It has a molar refractivity of 93.6±0.3 cm³ . The compound has 4 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds . Its polar surface area is 45 Ų and its molar volume is 268.0±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Environmental and Health Impact Studies
Studies have focused on the environmental and health impacts of organohalogen compounds, including compounds structurally related to 2,4,6-tribromophenyl 2-(3-methoxyphenoxy)acetate. For instance, research conducted on the dietary exposure to phenolic and methoxylated organohalogen contaminants (OHCs) in Japan highlighted the presence and transfer of various OHCs, including tribromophenols and tribromoanisoles, in breast milk and serum, suggesting a concern for human exposure to these compounds through diet (Fujii et al., 2014).
Synthetic Applications
Photobromination techniques have been applied to carbohydrate derivatives, leading to the functionalization at specific positions of these molecules. Such synthetic pathways might be relevant for derivatives like this compound, offering insights into potential modifications and applications of similar compounds (Ferrier & Furneaux, 1980).
Antimicrobial Activity
A study on the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, a compound closely related to this compound, demonstrates significant antimicrobial activities. This suggests the potential for developing antimicrobial agents from structurally related compounds (Noolvi et al., 2016).
Antioxidant Activity
Research on the antioxidant activity of bromophenols from the marine red alga Rhodomela confervoides has identified several compounds with potent antioxidant properties. Similar structural features in this compound may hint at possible antioxidant applications, emphasizing the exploration of natural sources for antioxidant compounds (Li et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
It is structurally similar to certain substances found on the sin list, suggesting that it may share similar targets .
Mode of Action
It is known that similar compounds can undergo oxidative degradation .
Biochemical Pathways
Related compounds have been shown to undergo reductive bromination as a major degradation pathway .
Result of Action
It is structurally similar to certain substances found on the sin list, suggesting that it may share similar hazardous properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate. For example, sunlight can induce direct photolysis in similar compounds .
Eigenschaften
IUPAC Name |
(2,4,6-tribromophenyl) 2-(3-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br3O4/c1-20-10-3-2-4-11(7-10)21-8-14(19)22-15-12(17)5-9(16)6-13(15)18/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBOVJIUMOSSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)OC2=C(C=C(C=C2Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2826483.png)


methanone](/img/structure/B2826488.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2826491.png)
![(1R,5S)-N-(4-methoxyphenethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2826492.png)


![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2826495.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2826497.png)

